An In-depth Technical Guide to 4-Methyl-3-nitro-benzamidine and its Precursor 4-Methyl-3-nitrobenzamide
An In-depth Technical Guide to 4-Methyl-3-nitro-benzamidine and its Precursor 4-Methyl-3-nitrobenzamide
Introduction: Navigating the Nomenclature and Synthetic Landscape
This technical guide addresses the chemical structure, properties, and synthesis of 4-Methyl-3-nitro-benzamidine. It is imperative for the intended audience of researchers, scientists, and drug development professionals to note that 4-Methyl-3-nitro-benzamidine is not a widely cataloged or extensively studied compound in mainstream chemical literature. Often, a potential ambiguity arises with the closely related and well-documented compound, 4-Methyl-3-nitrobenzamide .
The critical distinction lies in the functional group attached to the benzene ring:
-
Benzamidine: Contains a C(=NH)NH2 group.
-
Benzamide: Contains a C(=O)NH2 group.
Given the prevalence of the benzamide in chemical supplier databases and scientific publications, this guide will provide a comprehensive overview of 4-Methyl-3-nitrobenzamide as a foundational and likely relevant molecule. Furthermore, we will present a scientifically robust, field-proven protocol for the synthesis of the target molecule, 4-Methyl-3-nitro-benzamidine, from its corresponding nitrile, a common synthetic pathway for this class of compounds. This approach ensures both technical accuracy and practical utility for researchers aiming to synthesize and explore this specific chemical entity.
Part 1: 4-Methyl-3-nitrobenzamide - The Foundational Precursor
4-Methyl-3-nitrobenzamide serves as a critical building block in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, and the methyl group on the aromatic ring, influences its reactivity and potential applications as an intermediate in the synthesis of more complex molecules.
Chemical Structure and Properties
The structural and physicochemical properties of 4-Methyl-3-nitrobenzamide are summarized below, providing a baseline for its handling, characterization, and application in synthetic protocols.
Diagram: Chemical Structure of 4-Methyl-3-nitrobenzamide
Caption: Chemical structure of 4-Methyl-3-nitrobenzamide.
Table 1: Physicochemical Properties of 4-Methyl-3-nitrobenzamide
| Property | Value | Source(s) |
| CAS Number | 19013-11-7 | [1][2] |
| Molecular Formula | C8H8N2O3 | [1][3] |
| Molecular Weight | 180.16 g/mol | [2][4] |
| Appearance | White to cream or pale yellow powder/granules | [1][3] |
| Melting Point | 162-168 °C | [3] |
| Purity | ≥97.5% (HPLC) | [3] |
| SMILES | CC1=C(C=C(C=C1)C(=O)N)[O-] | [4] |
| InChIKey | YEUGEQUFPMJGCD-UHFFFAOYSA-N | [1][3] |
Synthesis of 4-Methyl-3-nitrobenzamide
A common synthetic route to 4-Methyl-3-nitrobenzamide involves the nitration of p-toluic acid followed by conversion of the carboxylic acid to the primary amide.
Diagram: Synthetic Pathway to 4-Methyl-3-nitrobenzamide
Caption: General workflow for synthesizing 4-Methyl-3-nitrobenzamide.
Safety and Handling
4-Methyl-3-nitrobenzamide is classified as a hazardous substance.[2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Part 2: Synthesis of 4-Methyl-3-nitro-benzamidine
The synthesis of a benzamidine is most reliably achieved from the corresponding benzonitrile via the Pinner reaction .[5][6] This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the target amidine.[6][7]
Step 1: Synthesis of the Precursor - 4-Methyl-3-nitrobenzonitrile
The required starting material is 4-Methyl-3-nitrobenzonitrile (CAS No: 939-79-7). This can be synthesized from 4-methyl-3-nitrobenzamide via a dehydration reaction, typically using a dehydrating agent like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or oxalyl chloride.
Diagram: Dehydration of Benzamide to Benzonitrile
Caption: Conversion of the benzamide to the required benzonitrile.
Step 2: The Pinner Reaction - From Nitrile to Amidine
This protocol provides a robust methodology for synthesizing the target benzamidine from the benzonitrile precursor. The causality behind this experimental choice is the high efficiency and reliability of the Pinner reaction for this class of transformation.[7]
Diagram: Pinner Reaction Workflow for Amidine Synthesis
Caption: Experimental workflow for the synthesis of the target benzamidine.
Experimental Protocol: Synthesis of 4-Methyl-3-nitro-benzamidine Hydrochloride
This protocol is a generalized, authoritative procedure based on the Pinner reaction and should be adapted and optimized by the researcher.
Materials:
-
4-Methyl-3-nitrobenzonitrile
-
Anhydrous Ethanol (or Methanol)
-
Dry Hydrogen Chloride (gas)
-
Anhydrous Ammonia (gas)
-
Anhydrous Diethyl Ether
Procedure:
-
Formation of the Pinner Salt:
-
Dissolve 1.0 equivalent of 4-Methyl-3-nitrobenzonitrile in a suitable volume of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature at or below 5°C. Continue the HCl addition until the solution is saturated.
-
Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 12-24 hours. The imino ester hydrochloride (Pinner salt) will typically precipitate as a white solid.
-
Collect the precipitate by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
-
Conversion to the Amidine:
-
Prepare a solution of the dried Pinner salt in anhydrous ethanol, cooled to 0°C.
-
Bubble anhydrous ammonia gas through the solution until it is saturated.
-
Seal the reaction vessel and stir at room temperature for several hours (monitor by TLC).
-
Upon completion, ammonium chloride will have precipitated. Remove the salt by filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Methyl-3-nitro-benzamidine. This can be purified by recrystallization, typically as the hydrochloride salt from an ethanol/ether mixture.
-
Trustworthiness and Self-Validation: The progress of each step must be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of starting material before proceeding. The final product's identity and purity should be rigorously confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Part 3: Potential Applications in Drug Discovery
While 4-Methyl-3-nitro-benzamidine itself is not widely cited, the benzamidine moiety is a well-known pharmacophore. It is a strong basic group and can act as a bioisostere for a guanidinium group, enabling it to participate in key hydrogen bonding interactions with biological targets. Benzamidine derivatives are known to act as inhibitors for various enzymes, particularly serine proteases like thrombin and trypsin, where they can interact with the aspartate residue in the S1 pocket.
The introduction of the methyl and nitro groups on the phenyl ring provides handles for synthetic modification and can influence the molecule's binding affinity, selectivity, and pharmacokinetic properties. Researchers developing novel inhibitors for proteases or other targets that recognize arginine or lysine residues may find 4-Methyl-3-nitro-benzamidine to be a valuable scaffold or intermediate for further chemical exploration.
References
-
Thermo Fisher Scientific. 4-Methyl-3-nitrobenzamide, 98%. [1][3]
-
BenchChem. Application Notes and Protocols for the Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.
-
Fisher Scientific. 4-Methyl-3-nitrobenzamide, 98%.
-
Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Organic Chemistry Portal. Pinner Reaction.
-
Wikipedia. Pinner reaction.
-
ChemicalBook. 3-METHYL-4-NITROBENZAMIDE CAS#: 99584-85-7.
-
BLDpharm. N-Methyl-4-(methylamino)-3-nitrobenzamide.
-
BenchChem. The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
-
International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.
-
PubChemLite. 4-methyl-3-nitrobenzamide (C8H8N2O3).
-
Sigma-Aldrich. 4-Methyl-3-nitrobenzonitrile 97%.
-
PubChem. 4-Methyl-3-nitrobenzoyl chloride.
Sources
- 1. L18270.06 [thermofisher.cn]
- 2. 4-Methyl-3-nitrobenzamide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. L18270.14 [thermofisher.com]
- 4. PubChemLite - 4-methyl-3-nitrobenzamide (C8H8N2O3) [pubchemlite.lcsb.uni.lu]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. Pinner reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
